molecular formula C23H18FN3O2S B3673866 N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide

N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide

Cat. No.: B3673866
M. Wt: 419.5 g/mol
InChI Key: QXTPNJXFLXWDQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide: is a complex organic compound that features a benzoxazole ring, a fluorophenyl group, and a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the benzoxazole ring with a fluorophenyl group, often using a halogenation reaction followed by nucleophilic substitution.

    Attachment of the Carbamothioyl Group: This is typically done by reacting the intermediate with thiocarbamoyl chloride under basic conditions.

    Formation of the Final Compound: The final step involves coupling the intermediate with 3,4-dimethylbenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring and the dimethylbenzamide moiety.

    Reduction: Reduction reactions can occur at the carbamothioyl group, converting it to a thiol or amine derivative.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include thiols or amines.

    Substitution: Products may include halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new drugs with specific biological activities.

Industry

In industry, this compound could be used in the production of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the benzoxazole ring can participate in hydrogen bonding and π-π interactions. The carbamothioyl group may interact with nucleophilic sites, leading to inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide
  • N-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide
  • N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide

Uniqueness

The presence of the fluorophenyl group in N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs. This can lead to differences in biological activity and chemical reactivity, making it a distinct and valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2S/c1-13-6-7-15(10-14(13)2)21(28)27-23(30)25-18-8-9-20-19(12-18)26-22(29-20)16-4-3-5-17(24)11-16/h3-12H,1-2H3,(H2,25,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTPNJXFLXWDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide
Reactant of Route 3
Reactant of Route 3
N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide
Reactant of Route 4
N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide
Reactant of Route 6
Reactant of Route 6
N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3,4-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.